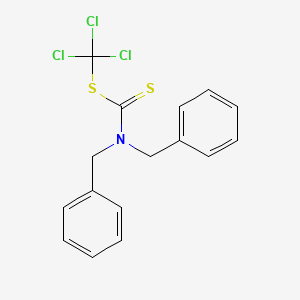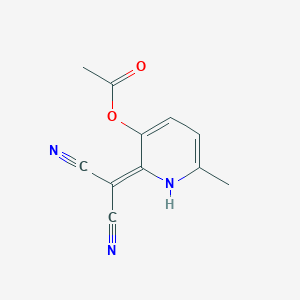
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyanomethylidene group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate typically involves the reaction of a suitable pyridine derivative with dicyanomethane and acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the compound in high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to a more reduced form, such as a cyano group.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced cyano derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
Comparison with Similar Compounds
Similar Compounds
- 2-(Dicyanomethylidene)-5-methyl-6-phenyl-1,2-dihydropyridine-3,4-dicarbonitrile
- 2-(Dicyanomethylidene)-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Uniqueness
2-(Dicyanomethylidene)-6-methyl-1,2-dihydropyridin-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules .
Properties
| 93093-66-4 | |
Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
[2-(dicyanomethylidene)-6-methyl-1H-pyridin-3-yl] acetate |
InChI |
InChI=1S/C11H9N3O2/c1-7-3-4-10(16-8(2)15)11(14-7)9(5-12)6-13/h3-4,14H,1-2H3 |
InChI Key |
ADVWDDFTDUNRBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=C(C#N)C#N)N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


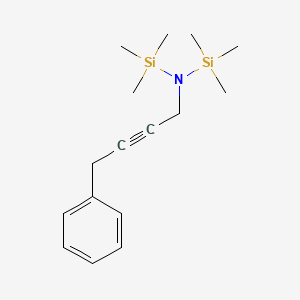

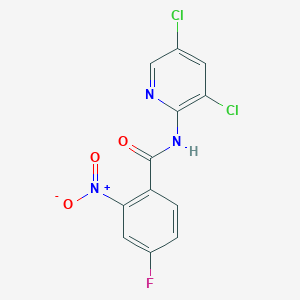
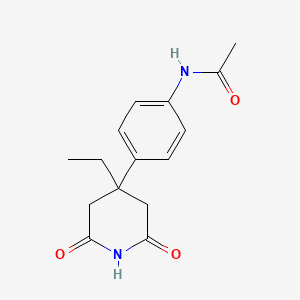
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)


